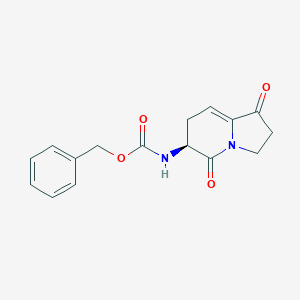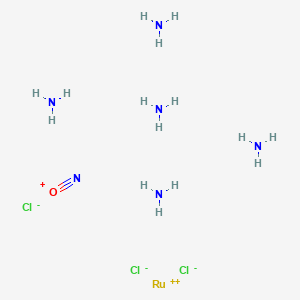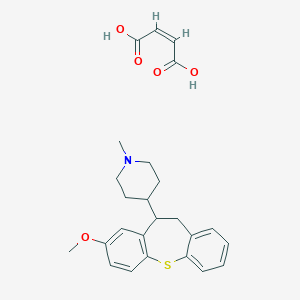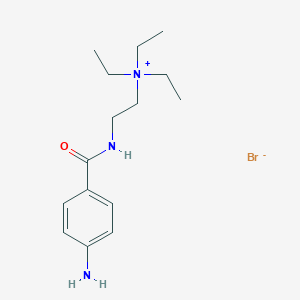![molecular formula C17H21N3O5S B231648 Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate, also known as EIPCC, is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate involves its selective cleavage by proteases. This compound contains a peptide bond that is specifically recognized and cleaved by proteases such as cathepsins. Upon cleavage, this compound releases a fluorescent product that can be detected using various techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. However, its use as a fluorescent probe for protease activity can provide valuable insights into various biochemical and physiological processes such as apoptosis, inflammation, and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate as a fluorescent probe is its high selectivity for proteases. This allows for the detection of specific proteases in complex biological samples. However, this compound has some limitations in lab experiments. Its fluorescence signal can be affected by various factors such as pH, temperature, and the presence of other molecules. Therefore, careful optimization of experimental conditions is required for accurate detection of protease activity.
Orientations Futures
There are several future directions for research on Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate. One potential area of research is the development of new fluorescent probes based on the structure of this compound. These probes could have improved selectivity and sensitivity for protease detection. Another area of research is the application of this compound in vivo for the detection of protease activity in animal models. This could provide valuable insights into the role of proteases in various physiological processes and diseases. Additionally, the development of this compound-based biosensors for point-of-care diagnostics is another potential future direction for research.
Méthodes De Synthèse
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate can be synthesized using various methods. One of the most common methods is the reaction of 3-(3-isopropoxyanilino)sulfonyl chloride with ethyl 4-pyridinecarboxylate in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of proteases. This compound can be selectively cleaved by proteases, resulting in a fluorescent signal that can be detected using various techniques such as fluorescence microscopy and flow cytometry. This makes this compound a valuable tool for studying protease activity in cells and tissues.
Propriétés
Formule moléculaire |
C17H21N3O5S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
ethyl N-[3-[(3-propan-2-yloxyphenyl)sulfamoyl]pyridin-4-yl]carbamate |
InChI |
InChI=1S/C17H21N3O5S/c1-4-24-17(21)19-15-8-9-18-11-16(15)26(22,23)20-13-6-5-7-14(10-13)25-12(2)3/h5-12,20H,4H2,1-3H3,(H,18,19,21) |
Clé InChI |
RFNVMZNQLSTWOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C |
SMILES canonique |
CCOC(=O)NC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)

![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)



![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
